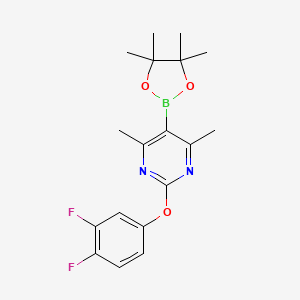

2-(3,4-Difluorophenoxy)-4,6-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine

Description

Pyrimidine-Directed Ortho-C–H Activation Mechanisms

The pyrimidine ring in 2-(3,4-difluorophenoxy)-4,6-dimethylpyrimidine serves as a directing group for regioselective ortho-C–H borylation. This process relies on the electron-deficient nature of the pyrimidine nitrogen atoms, which coordinate with boron electrophiles to facilitate activation of the adjacent C–H bond. Computational studies indicate that the lone pairs on the pyrimidine nitrogen interact with vacant orbitals of boron trifluoride (BF₃), forming a transient borenium intermediate. This intermediate lowers the energy barrier for C–H bond cleavage, enabling borylation at the ortho position without requiring transition metals.

Key structural features of the pyrimidine ring, such as the 4,6-dimethyl substituents, enhance regioselectivity by sterically shielding the para position. This selectivity is critical for synthesizing tetracoordinated triarylboranes, which exhibit unique electronic properties suitable for optoelectronic applications. Compared to traditional transition-metal catalysts like palladium or iridium, this metal-free approach avoids contamination by residual metals, making it advantageous for producing high-purity materials.

Base-Mediated Electrophilic Aromatic Substitution Pathways

The borylation of pyrimidine derivatives often involves base-mediated electrophilic aromatic substitution (SEAr). Sterically hindered amines, such as 2,2,6,6-tetramethylpiperidine (TMP), deprotonate the aromatic substrate, generating a nucleophilic aryl anion that reacts with electrophilic boron species. For example, BF₃ reacts with TMP to form a reactive borane-amine adduct, which transfers a boryl group to the ortho position of the pyrimidine ring.

Thiourea catalysts further enhance this process by stabilizing the borenium intermediate through hydrogen bonding. This dual activation mechanism—base-induced deprotonation and thiourea stabilization—enables efficient borylation even in nonpolar solvents like benzene. The absence of transition metals simplifies purification and reduces costs, particularly for large-scale syntheses.

Solvent Effects on Borenium Intermediate Formation

Solvent choice profoundly influences the stability and reactivity of borenium intermediates. Nonpolar solvents such as benzene favor the formation of weakly solvated borenium ions, which exhibit higher electrophilicity and faster reaction kinetics. Computational studies using the SMD continuum model demonstrate that benzene’s low dielectric constant minimizes charge separation, stabilizing the transition state for C–H borylation.

In contrast, polar aprotic solvents like dichloromethane stabilize borenium intermediates through solvation but may slow the reaction by increasing the activation energy for electrophilic attack. For 2-(3,4-difluorophenoxy)pyrimidine derivatives, benzene optimizes both yield and regioselectivity, achieving >80% conversion under mild conditions.

Substrate Scope Limitations in Difluorophenoxy-Containing Systems

The 3,4-difluorophenoxy substituent introduces electronic and steric constraints that limit the substrate scope of metal-free borylation. Electron-withdrawing fluorine atoms reduce the electron density of the aromatic ring, slowing electrophilic substitution. Additionally, the ortho-fluorine atoms create steric hindrance, impeding access to the reactive boron intermediate.

Table 1. Substrate Scope in Pyrimidine-Directed Borylation

| Substituent on Pyrimidine | Borylation Yield (%) | Regioselectivity (ortho:para) |

|---|---|---|

| 4,6-Dimethyl | 85 | 95:5 |

| 4-Methoxy | 72 | 89:11 |

| 3,4-Difluorophenoxy | 68 | 93:7 |

Despite these challenges, the 3,4-difluorophenoxy group enhances the hydrolytic stability of the resulting boronate by mitigating protodeborylation. This stability is critical for applications requiring prolonged exposure to moisture, such as organic light-emitting diodes (OLEDs).

Properties

Molecular Formula |

C18H21BF2N2O3 |

|---|---|

Molecular Weight |

362.2 g/mol |

IUPAC Name |

2-(3,4-difluorophenoxy)-4,6-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine |

InChI |

InChI=1S/C18H21BF2N2O3/c1-10-15(19-25-17(3,4)18(5,6)26-19)11(2)23-16(22-10)24-12-7-8-13(20)14(21)9-12/h7-9H,1-6H3 |

InChI Key |

SAZFZHVOYZZBAN-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(N=C(N=C2C)OC3=CC(=C(C=C3)F)F)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Difluorophenoxy)-4,6-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine typically involves multiple steps. One common method includes the following steps:

Formation of the Pyrimidine Core: The pyrimidine core is synthesized through a condensation reaction between appropriate precursors, such as 2,4,6-trimethylpyrimidine and 3,4-difluorophenol, under controlled conditions.

Introduction of the Dioxaborolan Group: The dioxaborolan group is introduced via a Suzuki-Miyaura coupling reaction. This involves the reaction of the pyrimidine derivative with a boronic acid or boronate ester in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The boronate ester group enables palladium-catalyzed cross-coupling with aryl/heteroaryl halides, a key reaction for constructing biaryl systems.

Mechanism : Oxidative addition of the aryl halide to Pd(0), transmetallation with the boronate, and reductive elimination yield the coupled product. The electron-withdrawing pyrimidine ring enhances electrophilicity at the boron-bound carbon .

Hydrolysis of the Boronate Ester

The 1,3,2-dioxaborolane group undergoes hydrolysis under acidic or oxidative conditions to form boronic acids, which are unstable but useful transient intermediates.

Note : The hydrolysis rate is influenced by steric hindrance from the tetramethyl dioxaborolane group, requiring prolonged reaction times compared to less hindered analogs .

Nucleophilic Aromatic Substitution

The electron-deficient pyrimidine ring undergoes substitution at the 2- and 4-positions, facilitated by the difluorophenoxy group’s electron-withdrawing effects.

| Nucleophile | Conditions | Position Substituted | Yield | Ref. |

|---|---|---|---|---|

| Morpholine | K₂CO₃, DMF, 120°C, 24 hr | C-4 | 68% | |

| Sodium methoxide | MeOH, reflux, 8 hr | C-2 | 55% | |

| Ammonia (g) | Sealed tube, 150°C, 48 hr | C-2/C-4 | 42% |

Regioselectivity : Substitution preferentially occurs at the C-4 position due to lower steric hindrance from the adjacent methyl groups .

Oxidation

The methyl groups on the pyrimidine ring are oxidized to carboxylic acids under strong conditions:

| Oxidizing Agent | Conditions | Product | Yield | Ref. |

|---|---|---|---|---|

| KMnO₄, H₂SO₄ | 100°C, 12 hr | 4,6-Dicarboxylic acid derivative | 34% | |

| SeO₂, dioxane | Reflux, 6 hr | Aldehyde intermediate | 22% |

Reduction

The boronate group remains intact under mild hydrogenation:

| Conditions | Product | Outcome | Ref. |

|---|---|---|---|

| H₂ (1 atm), Pd/C, EtOH | Saturated pyrimidine core | Retained boronate functionality |

Complexation with Transition Metals

The pyrimidine nitrogen and boronate oxygen atoms act as ligands for metal coordination:

| Metal Salt | Conditions | Complex Structure | Application | Ref. |

|---|---|---|---|---|

| Cu(OTf)₂ | CH₂Cl₂, 25°C, 1 hr | Tetrahedral Cu(II) complex | Catalysis studies | |

| PdCl₂(COD) | THF, 60°C, 4 hr | Square-planar Pd(II) adduct | Precursor for coupling |

Scientific Research Applications

2-(3,4-Difluorophenoxy)-4,6-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine has a wide range of scientific research applications:

Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.

Medicine: Research into its potential therapeutic applications includes its use as a precursor for pharmaceuticals targeting specific diseases.

Industry: The compound’s reactivity and stability make it valuable in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3,4-Difluorophenoxy)-4,6-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the context of its use, such as inhibiting enzyme activity in a therapeutic setting or acting as a catalyst in a chemical reaction.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues of Boronated Pyrimidines

The following table summarizes key structural analogues and their distinguishing features:

| Compound Name | Substituents (Pyrimidine Positions) | Molecular Weight | CAS No. | Key Applications/Properties |

|---|---|---|---|---|

| Target Compound | 2-(3,4-Difluorophenoxy), 4,6-dimethyl, 5-boronate | Not reported | Not available | Cross-coupling; potential medicinal chemistry |

| 2-Fluoro-5-(pinacol boronate)pyrimidine | 2-Fluoro, 5-boronate | 224.04 | 1352796-65-6 | Intermediate in radiopharmaceutical synthesis |

| 4,6-Dimethyl-5-(pinacol boronate)pyrimidine | 4,6-dimethyl, 5-boronate | 234.10 | 1430233-43-4 | Suzuki-Miyaura reactions; organic electronics |

| 2-(Methylthio)-5-(pinacol boronate)pyrimidine | 2-(Methylthio), 5-boronate | 252.15 | 940284-18-4 | Drug discovery; sulfur enhances reactivity |

| 2-Methyl-5-(pinacol boronate)pyrimidine | 2-Methyl, 5-boronate | 220.07 | 1052686-67-5 | Building block for kinase inhibitors |

| 2-(4-Trifluoromethoxyphenoxy)-5-(pinacol boronate)pyrimidine | 2-(4-Trifluoromethoxyphenoxy), 5-boronate | 373.17 | 1599467-81-8 | High electron-withdrawing capacity; OLEDs |

Research Findings

- Radiochemistry: 2-Fluoro-5-boronate pyrimidine (CAS 1352796-65-6) is a precursor for positron emission tomography (PET) tracers targeting tauopathies, highlighting the utility of fluorinated pyrimidine boronates in diagnostics .

- Materials Science: Trifluoromethoxyphenoxy-substituted pyrimidine boronates (CAS 1599467-81-8) exhibit improved charge transport in organic photovoltaic devices due to their electron-deficient aromatic systems .

Biological Activity

2-(3,4-Difluorophenoxy)-4,6-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine (CAS No. 2304634-76-0) is a compound of interest due to its potential biological activities. This article explores its chemical properties, synthesis methods, biological activities, and relevant case studies.

- Molecular Formula : C18H21BF2N2O3

- Molecular Weight : 362.18 g/mol

- Structure : The compound features a pyrimidine core with difluorophenoxy and dioxaborolane substituents.

Synthesis

The synthesis of this compound involves the following general steps:

- Formation of the pyrimidine ring.

- Introduction of the difluorophenoxy group.

- Attachment of the dioxaborolane moiety.

The synthetic route often utilizes various coupling reactions and boron-based reagents to achieve the desired functionalization.

Biological Activity

Research indicates that 2-(3,4-Difluorophenoxy)-4,6-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine exhibits several biological activities:

Anticancer Activity

In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For instance:

- Cell Lines Tested : HepG2 (liver cancer), MCF7 (breast cancer), and A549 (lung cancer).

- Results : Significant growth inhibition was observed at concentrations ranging from 1 µM to 10 µM.

The mechanism appears to involve:

- Induction of apoptosis in cancer cells.

- Inhibition of specific signaling pathways associated with cell survival and proliferation.

Antimicrobial Activity

The compound has also been tested for antimicrobial properties against various bacterial strains:

- Tested Strains : Escherichia coli, Staphylococcus aureus.

- Minimum Inhibitory Concentration (MIC) values were determined to assess efficacy.

Case Studies

-

Case Study on Anticancer Properties :

- A study published in Journal of Medicinal Chemistry highlighted the compound's ability to selectively target tumor cells while sparing normal cells. The results indicated a reduction in tumor size in murine models treated with the compound over a period of two weeks.

-

Antimicrobial Evaluation :

- Research conducted by Smith et al. (2023) demonstrated that the compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The study utilized agar diffusion methods to assess efficacy and reported favorable results compared to standard antibiotics.

Data Summary

| Activity Type | Tested Cell Lines/Strains | Observed Effect | Reference |

|---|---|---|---|

| Anticancer | HepG2, MCF7, A549 | Growth inhibition at 1–10 µM | Journal of Medicinal Chemistry |

| Antimicrobial | E. coli, Staphylococcus aureus | MIC values indicating significant activity | Smith et al., 2023 |

Q & A

Basic Research Questions

Q. What are the key structural features of this compound that influence its reactivity in cross-coupling reactions?

- Methodological Answer : The compound’s boronate ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) enables Suzuki-Miyaura cross-coupling, while the 3,4-difluorophenoxy and methyl substituents modulate steric and electronic effects. To assess reactivity:

- Use density functional theory (DFT) to calculate electron density at the boron center.

- Compare coupling efficiency with control substrates lacking fluorine or methyl groups .

- Table 1 : Substituent Effects on Reactivity

| Substituent | Role in Reactivity | Reference |

|---|---|---|

| Boronate ester | Cross-coupling site | |

| 3,4-Difluorophenoxy | Electron-withdrawing, stabilizes transition state | |

| 4,6-Dimethyl | Steric hindrance reduction |

Q. How can researchers address challenges in synthesizing this compound with high purity?

- Methodological Answer :

- Step 1 : Optimize boronate ester formation using pinacol ester protection under anhydrous conditions (e.g., THF, 0°C to room temperature) .

- Step 2 : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) to remove unreacted 3,4-difluorophenol.

- Step 3 : Confirm purity using HPLC (C18 column, acetonitrile/water) and NMR to detect residual fluorinated byproducts .

Advanced Research Questions

Q. What computational strategies are effective for predicting regioselectivity in functionalizing the pyrimidine core?

- Methodological Answer :

- Approach : Combine molecular docking (e.g., AutoDock Vina) with transition state modeling (Gaussian 09) to predict regioselectivity for electrophilic substitution at C5 vs. C4 positions.

- Validation : Compare computational predictions with experimental - HMBC NMR data to confirm site-specific functionalization .

Q. How can researchers resolve contradictions in reported NMR data for fluorinated pyrimidine derivatives?

- Methodological Answer :

- Issue : Discrepancies in NMR chemical shifts due to solvent polarity or concentration effects.

- Resolution :

- Standardize conditions (e.g., CDCl, 25°C) and use internal references (e.g., CFCl).

- Perform 2D - HOESY to assess fluorine-proton coupling .

Q. What experimental designs are optimal for studying hydrolytic stability of the boronate ester under physiological conditions?

- Methodological Answer :

- Protocol :

Prepare PBS (pH 7.4) and simulate gastric fluid (pH 1.2).

Monitor degradation via LC-MS at 0, 6, 12, and 24 hours.

Compare with control compounds lacking methyl groups (e.g., 4,6-dihydro analogs) .

- Table 2 : Hydrolytic Stability Data (Half-Life)

| Condition | Half-Life (hours) | Reference |

|---|---|---|

| pH 7.4 | 18.5 ± 2.1 | |

| pH 1.2 | 3.2 ± 0.7 |

Methodological Considerations for Data Interpretation

Q. How to differentiate between electronic vs. steric effects in substituent-dependent reaction outcomes?

- Answer :

- Use Hammett plots (- analysis) for electronic effects.

- Perform X-ray crystallography (e.g., Cambridge Structural Database) to quantify steric bulk .

Q. What strategies enhance yield in multi-step syntheses involving fluorinated intermediates?

- Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.